methyl 2-[1-(4-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[1-(4-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole core fused with a thiazole ring. The chromeno-pyrrole moiety contains a 4-methoxyphenyl substituent at position 1 and a methyl group at position 7, while the thiazole ring is substituted with a methyl group at position 4 and a carboxylate ester at position 3. Its synthesis likely involves multi-step heterocyclization and condensation reactions, as seen in analogous compounds .
Properties
Molecular Formula |
C25H20N2O6S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 2-[1-(4-methoxyphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O6S/c1-12-5-10-17-16(11-12)20(28)18-19(14-6-8-15(31-3)9-7-14)27(23(29)21(18)33-17)25-26-13(2)22(34-25)24(30)32-4/h5-11,19H,1-4H3 |
InChI Key |
DOXFCGQVQYHNBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-[1-(4-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves several steps. The synthetic route typically starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiazole ring and the methoxyphenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Methyl 2-[1-(4-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can break down the ester group in the compound, leading to the formation of carboxylic acids and alcohols.
Scientific Research Applications
Methyl 2-[1-(4-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chromeno-Pyrrole Derivatives
- 1-(4-Hydroxyphenyl)-7-Methyl-2-[5-(2-Methylpropyl)-1,3,4-Thiadiazol-2-Yl]-1,2-Dihydrochromeno[2,3-c]Pyrrole-3,9-Dione (): Core Structure: Shares the chromeno[2,3-c]pyrrole backbone but replaces the thiazole ring with a 1,3,4-thiadiazole group. Substituents: Features a 4-hydroxyphenyl group instead of 4-methoxyphenyl and a 2-methylpropyl side chain on the thiadiazole. Implications: The hydroxyl group may enhance hydrogen bonding (relevant to solubility and target interactions) compared to the methoxy group in the target compound .
Thiazole-Containing Analogues
- Methyl 5-(2-Methoxyphenyl)-1-Naphthalen-1-Yl-1H-Pyrazole-3-Carboxylate (): Core Structure: Pyrazole-thiazole hybrid vs. chromeno-pyrrole-thiazole fusion in the target compound. Substituents: Includes a 2-methoxyphenyl group and naphthyl moiety, differing in electronic and steric properties from the target’s 4-methoxyphenyl group.
Crystallographic Features
- Crystal Packing: Isostructural compounds () crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The target compound may exhibit similar packing, influenced by planar chromeno-pyrrole and perpendicular aryl groups .
- Software : SHELX and ORTEP () are standard tools for structural determination, applicable to the target’s crystallographic analysis .
Bioactivity and Structure-Activity Relationships (SAR)
Bioactivity Profiling
- Similarity Indexing: Using Tanimoto coefficients (), the target compound’s bioactivity can be predicted based on structural analogues. For example, chromeno-pyrrole derivatives () may share anti-inflammatory or kinase-inhibitory properties due to planar aromatic systems .
Pharmacokinetic Properties
- Methoxy vs. Hydroxy Substituents : The 4-methoxyphenyl group in the target compound may improve metabolic stability compared to hydroxylated analogues (), as methoxy groups resist phase I oxidation .
Data Tables
Table 1: Structural Comparison of Chromeno-Pyrrole and Thiazole Derivatives
Table 2: Predicted Bioactivity Based on Structural Similarity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
